molecular formula C14H20N2O2 B2642591 Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 1259278-12-0

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No.: B2642591
CAS No.: 1259278-12-0
M. Wt: 248.326
InChI Key: NFWZARAFTINKJK-OLZOCXBDSA-N
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Description

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS: 1259278-12-0) is a carbamate derivative featuring a cyclohexane backbone with an amino group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₉N₂O₂, with a molecular weight of 249.31 g/mol . The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions in synthetic and biological contexts.

Properties

IUPAC Name

benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZARAFTINKJK-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. One common method includes the reaction of (1S,3R)-3-aminocyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Pd, H2/Rh, LiAlH4, NaBH4

    Substitution: RCOCl, RCHO, CH3I

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The benzyl carbamate moiety can act as a substrate or inhibitor for various enzymes, affecting their activity. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Cycloalkyl Variations

(a) Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
  • CAS: Not specified (synonym in ).
  • Structure : Stereoisomer with (1R,3S) configuration.
  • For instance, such isomers may exhibit divergent binding affinities to biological targets .
(b) Benzyl (cis-3-hydroxycyclohexyl)carbamate
  • CAS : 750649-40-2.
  • Structure: Cyclohexyl ring with a hydroxyl group instead of an amino group in the cis (1R,3S) configuration.
  • Molecular Weight : 249.31 g/mol (identical to the target compound).
  • However, it lacks the basicity and nucleophilicity of the amino group, limiting its utility in reactions requiring amine participation .

Cyclopentyl and Trimethyl-Substituted Analogs

(a) Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (Compound 161)
  • Synthesis : Prepared via reaction of diamine with CbzCl in acetonitrile/water (7% yield) .
  • Structure : Cyclopentyl core with bulky 2,2,3-trimethyl substituents.
  • The trimethyl groups create steric hindrance, which may slow down reactions at the amino site compared to the less hindered cyclohexyl analog .
(b) Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (Compound 164)
  • Synthesis : Derived from diamine 149 using ethyl chloroformate (8% yield).
  • Structure : Ethyl carbamate ester instead of benzyl.
  • This trade-off affects pharmacokinetic properties like membrane permeability .

Functional Group Variations

(a) Benzyl (trans-4-hydroxycyclohexyl)carbamate
  • CAS : 27489-63-0.
  • Structure : Trans-hydroxy substituent on cyclohexane.
  • Similarity Score : 0.91 (vs. target compound) .
  • Key Difference: The trans configuration positions the hydroxyl group axially, influencing hydrogen-bonding geometry. Unlike the amino group, the hydroxyl cannot participate in acid-base reactions, limiting its role in catalysis .
(b) Benzyl (cis-4-aminocyclohexyl)carbamate
  • CAS : 149423-70-1.
  • Similarity Score : 0.93.
  • Structure: Amino group at the 4-position (cis configuration).

Biological Activity

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in enzyme interactions and cellular processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2}. Its structure consists of a carbamate functional group attached to a benzyl moiety and an amine derived from cyclohexane. The specific stereochemistry denoted by (1S,3R) is crucial as it influences the compound's reactivity and interactions with biological targets.

Property Value
Molecular FormulaC14H20N2O2C_{14}H_{20}N_{2}O_{2}
Molecular Weight (g/mol)252.32
Key Functional GroupsCarbamate, Amine
Stereochemistry(1S,3R)

The biological activity of this compound primarily involves its interaction with various enzymes. It can act as both a substrate and an inhibitor, influencing enzyme activity and impacting cellular pathways. The compound's ability to form hydrogen bonds and participate in acid-base reactions is vital for its biological effects.

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of enzymes associated with neurotransmitter synthesis and degradation, which could have implications for neurological studies .

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes related to neurotransmitter metabolism. This inhibition was linked to alterations in neurotransmitter levels in vitro, suggesting potential applications in neuropharmacology.
  • Cellular Effects : In cell culture experiments, the compound exhibited effects on cell proliferation and apoptosis. Treatment with varying concentrations resulted in significant changes in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound Name Molecular Formula Key Features
Benzyl ((1S,3S)-3-aminocyclohexyl)carbamateC14H20N2O2C_{14}H_{20}N_{2}O_{2}Different stereochemistry may affect biological activity
N-Benzyl-(1R)-phenylethylamineC16H21NC_{16}H_{21}NLacks carbamate functionality; primarily neuroactive
Cyclohexyl carbamateC11H19NO2C_{11}H_{19}NO_{2}Simpler structure; less sterically hindered

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